2-Nitrobenzene-1,3,5-triol (CAS: 16600-92-3), commonly known as 2-nitrophloroglucinol (2-NPG), is a highly functionalized aromatic compound featuring a single nitro group and three hydroxyl groups on a benzene core. This specific substitution pattern imparts strong acidity, unique electronic resonance, and exceptional hydrogen-bonding capabilities . In industrial and research procurement, 2-NPG is primarily valued as a next-generation matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), where it facilitates the ionization of both low-mass molecules and intact proteins [1]. Additionally, its pre-established regiochemistry makes it a critical, high-purity synthetic intermediate for developing selective pharmaceutical ligands, bypassing the poor yield and poor selectivity associated with the direct nitration of unmodified phloroglucinol .
Substituting 2-Nitrobenzene-1,3,5-triol with conventional MALDI matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) severely compromises analytical performance. In low-mass applications such as pesticide imaging, CHCA and DHB generate significant background ion interference that prevents absolute quantitation [1]. In proteomics, standard matrices like sinapinic acid (SA) fail to produce multiply charged protein ions under vacuum conditions, restricting analysis to low-resolution, singly charged peaks [2]. Furthermore, in synthetic workflows, attempting to substitute 2-NPG with raw phloroglucinol requires harsh downstream nitration steps that suffer from poor regiocontrol, leading to complex mixtures of mono-, di-, and tri-nitrated products that inflate purification costs and reduce overall yield .
In the quantitative MALDI-MS imaging of the fungicide Pyrimethanil (PYM) in heterogeneous plant tissues, 2-NPG demonstrated optimum sensitivity and precision compared to industry-standard matrices. While CHCA and DHB suffer from high background noise in the low m/z range, 2-NPG enabled absolute quantitation that correlated linearly with UPLC-MRM measurements, accounting for 79% to 85% of the UPLC-MRM values on average[1].
| Evidence Dimension | Matrix interference and detection sensitivity for low-mass analytes (Pyrimethanil) |
| Target Compound Data | Linear correlation with UPLC-MRM (79-85% recovery); minimal low m/z background. |
| Comparator Or Baseline | CHCA and 2,5-DHB matrices |
| Quantified Difference | 2-NPG eliminates the low-mass background interference present in CHCA/DHB, enabling absolute spatial quantitation. |
| Conditions | MALDI-MS imaging of Pyrimethanil-sprayed strawberry tissue sections. |
Allows analytical laboratories to replace slow LC-MS/MS extraction workflows with rapid, direct-tissue MALDI imaging for low-mass analytes.
2-NPG possesses the rare ability to generate highly charged protein ions in mass spectrometry. Studies demonstrate that 2-NPG can produce charge states as high as +9 for ubiquitin in a vacuum MALDI-TOF instrument, and up to +67 for BSA under Atmospheric Pressure Laserspray Ionization (AP-LSI) at just 200 °C[1]. In contrast, traditional matrices like Sinapinic Acid (SA) and 2,5-DHB predominantly yield singly charged ions under vacuum conditions, limiting their utility for high-mass protein analysis [1].
| Evidence Dimension | Maximum charge state generation for intact proteins |
| Target Compound Data | Abundant multiply charged ions (e.g., up to +9 for ubiquitin in vacuum MALDI-TOF; +67 for BSA in AP-LSI). |
| Comparator Or Baseline | Sinapinic Acid (SA) and 2,5-DHB |
| Quantified Difference | SA and DHB fail to form distinctive multiple charge states under vacuum, whereas 2-NPG readily produces ESI-like multiply charged spectra. |
| Conditions | Vacuum MALDI-TOF and AP-LSI mass spectrometry of intact proteins. |
Overcomes the m/z range limitations of standard mass analyzers, enabling high-accuracy intact protein sequencing without specialized high-mass detectors.
2-NPG is utilized as a highly specific synthetic building block for the preparation of benzoxazoles and benzothiazoles, which serve as selective ligands for the human β-estrogen receptor (ER-β) . Procuring the pre-nitrated 1,3,5-trihydroxy-2-nitrobenzene scaffold allows pharmaceutical manufacturers to bypass the thermodynamically challenging and unselective mono-nitration of phloroglucinol, directly providing the exact steric and electronic geometry required for ER-β selectivity over ER-α .
| Evidence Dimension | Synthetic efficiency and regiocontrol |
| Target Compound Data | Provides a guaranteed mono-nitrated, tri-hydroxylated scaffold for immediate cyclization into benzoxazoles. |
| Comparator Or Baseline | Unsubstituted phloroglucinol |
| Quantified Difference | Eliminates multi-step protection/deprotection and regioselective nitration steps, significantly improving overall synthetic yield. |
| Conditions | Synthesis of benzoxazole/benzothiazole pharmacophores for ER-β targeted therapies. |
Provides pharmaceutical chemists with a pre-functionalized, high-purity scaffold, reducing synthesis steps and improving yields for receptor-selective drugs.
Due to its minimal background interference in the low m/z range, 2-NPG is the optimal matrix choice for the absolute quantitation and spatial mapping of small-molecule pesticides (such as Pyrimethanil) directly on heterogeneous plant tissues, outperforming traditional CHCA and DHB matrices [1].
2-NPG is highly recommended for proteomics facilities utilizing MALDI-TOF or AP-LSI platforms. Its unique ability to generate ESI-like multiply charged protein states under vacuum conditions allows for high-resolution analysis of large proteins on standard mass analyzers [2].
For pharmaceutical manufacturing of anti-inflammatory and analgesic agents targeting the human β-estrogen receptor, 2-NPG serves as a critical, pre-functionalized intermediate. It streamlines the synthesis of benzoxazole and benzothiazole pharmacophores by eliminating the need for complex regioselective nitration steps .
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